

Application Notes and Protocols: N-cyclopropylpyridine-2-sulfonamide in Fragment-Based Drug Design

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Compound of Interest

Compound Name: *N-cyclopropylpyridine-2-sulfonamide*

Cat. No.: B2388071

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
Topic: Utilizing **N-cyclopropylpyridine-2-sulfonamide** in Fragment-Based Drug Design (FBDD)

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy in modern drug discovery. It focuses on identifying low-molecular-weight compounds, or "fragments," that bind weakly to a biological target. These initial hits then serve as starting points for optimization into more potent, drug-like molecules. **N-cyclopropylpyridine-2-sulfonamide** is a promising fragment due to its desirable physicochemical properties, including low molecular weight, a three-dimensional cyclopropyl group, and a sulfonamide moiety known to interact with various biological targets. This document provides detailed application notes and protocols for the use of **N-cyclopropylpyridine-2-sulfonamide** in an FBDD campaign, using the well-studied enzyme family, human Carbonic Anhydrases (hCAs), as a representative target class.

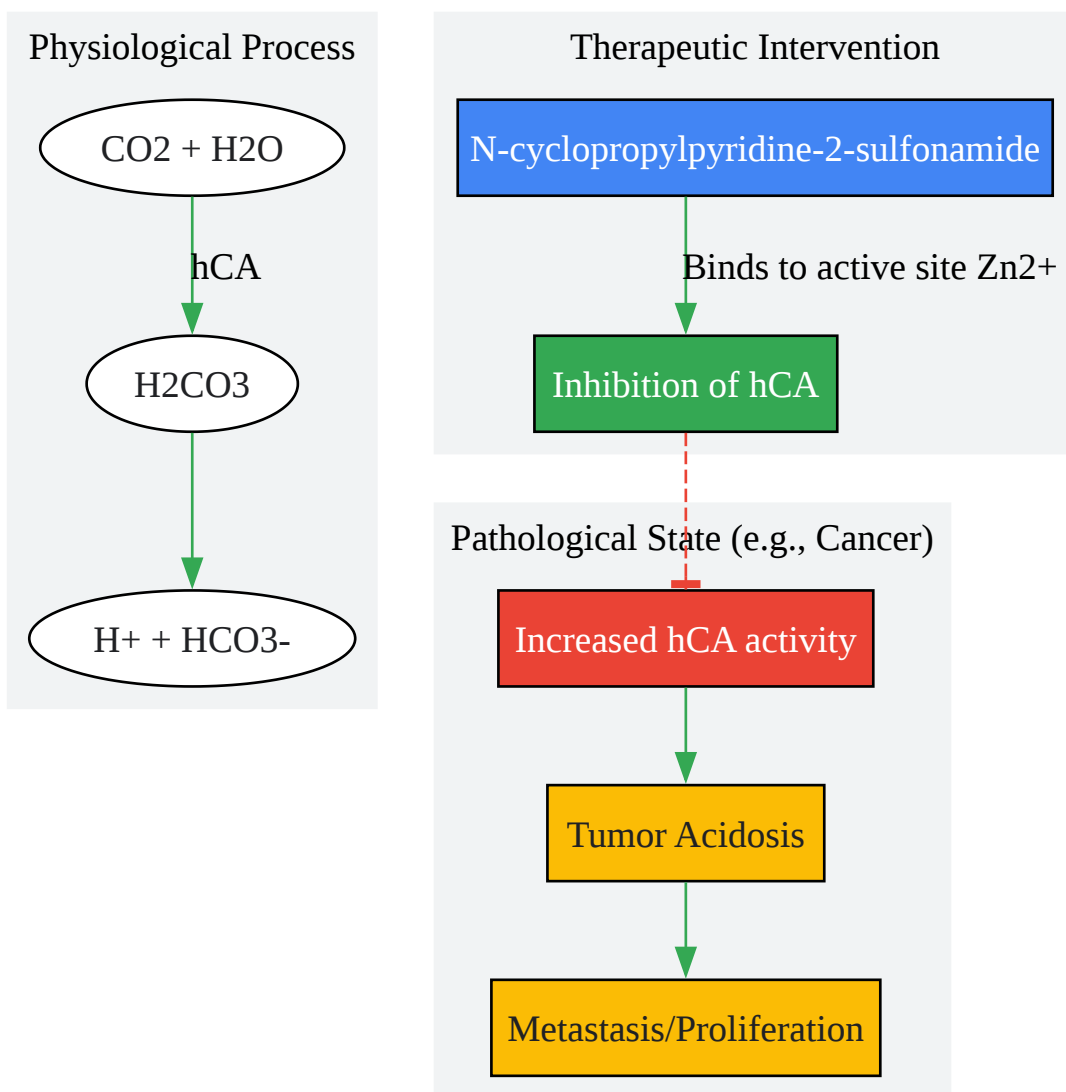
Fragment Profile: N-cyclopropylpyridine-2-sulfonamide

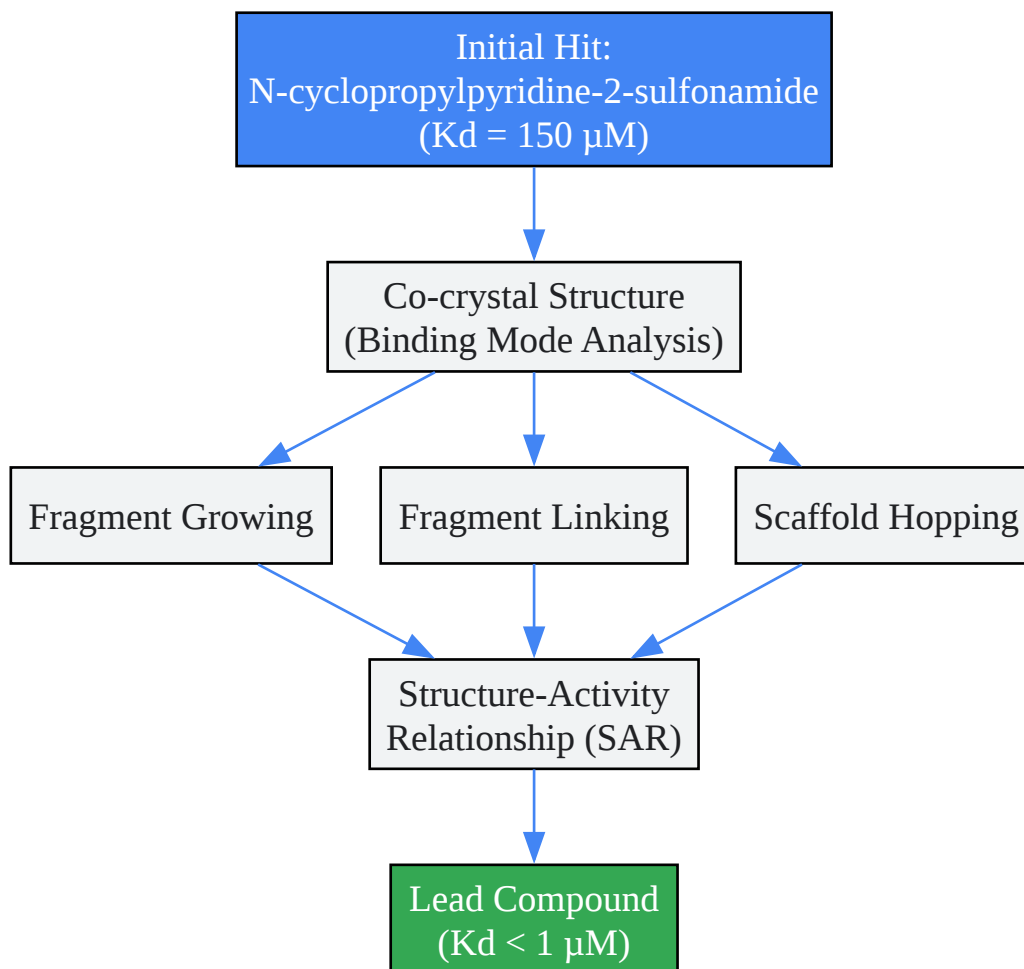
Property	Value	Source
Molecular Formula	C ₈ H ₁₀ N ₂ O ₂ S	Calculated
Molecular Weight	198.24 g/mol	Calculated
Structure	 N-cyclopropylpyridine-2-sulfonamide structure	-
Key Features	Pyridine ring (potential for H-bonding and aromatic interactions), Cyclopropyl group (introduces 3D character and metabolic stability), Sulfonamide group (known zinc-binding pharmacophore and H-bond donor/acceptor)	
"Rule of Three" Compliance	Molecular Weight < 300 Da, cLogP < 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3. N-cyclopropylpyridine-2-sulfonamide is compliant.	

Application: Targeting Human Carbonic Anhydrases (hCAs)

Carbonic anhydrases are a family of metalloenzymes that play crucial roles in various physiological processes. Certain isoforms are implicated in diseases such as glaucoma, epilepsy, and cancer, making them attractive drug targets. The active site of hCAs contains a zinc ion, which is often targeted by inhibitors containing zinc-binding groups like sulfonamides.

Signaling Pathway and Target Rationale





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